

A Comparative Guide to the Spectroscopic Characterization of 2-(Benzylxy)-5-bromobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Benzylxy)-5-bromobenzaldehyde

Cat. No.: B055558

[Get Quote](#)

This guide provides an in-depth analysis of the characterization of **2-(Benzylxy)-5-bromobenzaldehyde**, a valuable intermediate in organic synthesis and drug development. Given the relative scarcity of published, peer-reviewed spectral data for this specific isomer, this document serves as a practical guide for researchers. We will establish an expected spectroscopic profile by leveraging foundational principles of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), supported by comparative data from structurally analogous compounds. Our objective is to provide a robust, self-validating framework for the unequivocal identification and quality assessment of this molecule.

Core Physicochemical Data and Molecular Structure

A precise understanding of the molecule's basic properties is the foundation of any analytical endeavor. **2-(Benzylxy)-5-bromobenzaldehyde** possesses the molecular formula $C_{14}H_{11}BrO_2$ and a molecular weight of approximately 291.14 g/mol .[\[1\]](#)

Property	Value	Source
CAS Number	121124-94-5	[1] [2]
Molecular Formula	C ₁₄ H ₁₁ BrO ₂	[1] [2]
Molecular Weight	291.14 g/mol	[1] [2]
Appearance	Off-white to light brown solid	[1]
Melting Point	73-74 °C	[1]

To facilitate a clear discussion of the NMR data, the atoms in the molecule are numbered as follows:

Caption: Numbering scheme for **2-(BenzylOxy)-5-bromobenzaldehyde**.

¹H NMR Spectroscopic Analysis: A Predictive and Comparative Approach

The ¹H NMR spectrum is paramount for confirming the arrangement of protons in a molecule. For **2-(BenzylOxy)-5-bromobenzaldehyde**, we can predict a distinct set of signals based on established chemical shift principles and by drawing comparisons with related structures.

Expertise & Causality: Why the Peaks Appear Where They Do

The spectrum can be logically divided into three regions:

- Aldehydic Proton (H7): This proton is directly attached to a carbonyl carbon, which is highly electron-withdrawing. This deshielding effect shifts its resonance significantly downfield, typically into the 9.5-10.5 ppm range.[\[3\]](#)[\[4\]](#) It is expected to be a singlet, as its closest non-equivalent proton neighbors are more than three bonds away, resulting in negligible coupling.
- Aromatic Protons (H3, H4, H6, and Benzyl Phenyl): The protons on the substituted benzaldehyde ring (H3, H4, H6) will be influenced by the electron-donating benzylOxy group (-OBn) and the electron-withdrawing, deshielding bromine atom and aldehyde group. We predict H6 will be a doublet, coupled to H4. H4 will be a doublet of doublets, coupled to both

H6 and H3. H3 will be a doublet, coupled to H4. The five protons of the benzyl group's phenyl ring will likely appear as a complex multiplet in the 7.3-7.5 ppm range, a characteristic signal for a monosubstituted benzene ring attached to a non-conjugating group.

- **Benzylic Protons (H8):** The two protons of the methylene bridge (-CH₂-) are adjacent to an oxygen atom and a phenyl ring. This environment places their signal in the 4.5-5.5 ppm range. Because they are chemically equivalent, they will appear as a sharp singlet.

Predicted ¹H NMR Data and Comparative Analysis

The following table outlines the predicted ¹H NMR data in CDCl₃ and compares it with the known data for the structurally similar 2-amino-5-bromobenzaldehyde to ground our predictions in experimental evidence.[\[5\]](#)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Comparative Data: 2-Amino-5-bromobenzaldehyde (δ , ppm) [5]
Aldehyde (H7)	~10.3	Singlet (s)	N/A	9.79 (s)
H6	~7.8	Doublet (d)	J ≈ 2.5 (meta)	7.58 (d, J=2.4)
H4	~7.6	Doublet of Doublets (dd)	J ≈ 8.8 (ortho), 2.5 (meta)	7.37 (dd, J=8.8, 2.3)
H3	~7.0	Doublet (d)	J ≈ 8.8 (ortho)	6.56 (d, J=8.8)
Benzyl Phenyl (5H)	~7.3 - 7.5	Multiplet (m)	N/A	N/A
Benzylic CH ₂ (H8)	~5.2	Singlet (s)	N/A	N/A

Protocol for ¹H NMR Spectrum Acquisition

This protocol ensures high-quality, reproducible data.

- Sample Preparation: Dissolve 5-10 mg of **2-(Benzylxy)-5-bromobenzaldehyde** in approximately 0.7 mL of deuterated chloroform (CDCl_3). Add tetramethylsilane (TMS) as an internal standard for referencing the chemical shift to 0.00 ppm.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- Acquisition Parameters:
 - Pulse Program: Standard single pulse (zg30).
 - Spectral Width: -2 to 12 ppm.
 - Acquisition Time: 3-4 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 16-64, depending on concentration.
- Data Processing: Apply Fourier transformation to the Free Induction Decay (FID). Perform phase and baseline corrections. Integrate all signals and reference the spectrum to the TMS peak.

^{13}C NMR Spectroscopy Analysis

^{13}C NMR provides direct insight into the carbon skeleton of the molecule. While less sensitive than ^1H NMR, it is invaluable for confirming the number and electronic environment of all carbon atoms.

Expertise & Causality: Interpreting the Carbon Signals

Key diagnostic signals in the ^{13}C spectrum include:

- Aldehyde Carbonyl (C7): Similar to its attached proton, this carbon is extremely deshielded and will appear significantly downfield, typically >190 ppm.[6]
- Aromatic Carbons: The 12 aromatic carbons will resonate in the 110-160 ppm range. C2 (bearing the -OBn group) and C1 (adjacent to the aldehyde) will be the most downfield of the

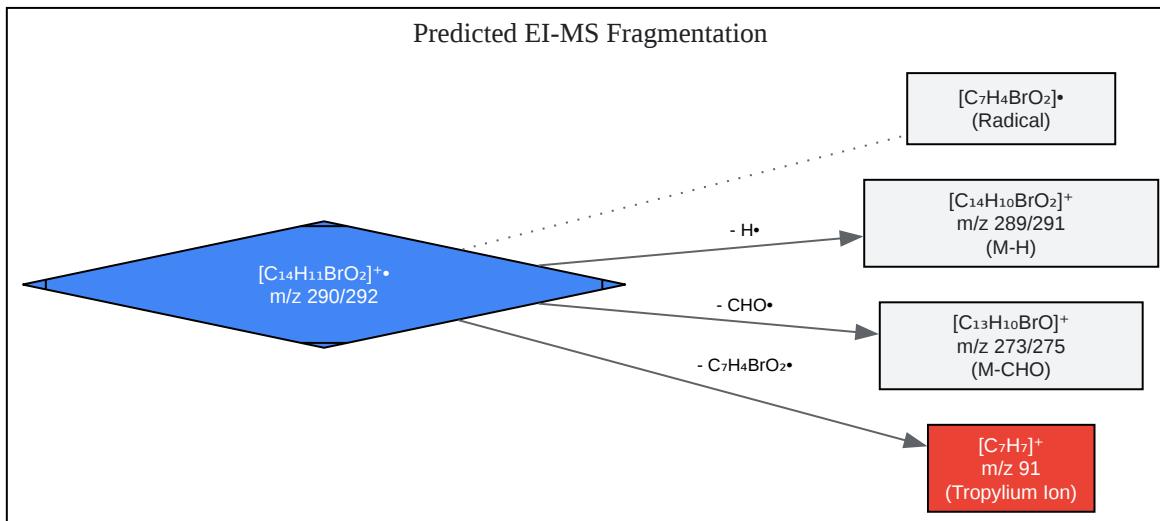
main ring carbons. C5 (attached to bromine) will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect".

- **Benzylidene Carbon (C8):** The -CH₂- carbon, bonded to an oxygen, will be found in the 65-75 ppm range.

Predicted ¹³C NMR Data

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Notes
C7 (CHO)	~191	Highly deshielded, characteristic of an aldehyde. [6]
C2 (-OBn)	~160	Downfield due to direct attachment to electronegative oxygen.
C9 (Benzyl ipso-C)	~136	Quaternary carbon of the benzyl ring.
C1 (-CHO)	~135	Quaternary carbon, deshielded by the aldehyde group.
C4	~133	Aromatic CH.
C10, C12, C14 (Benzyl CH)	~128-129	Aromatic CH carbons of the benzyl ring.
C6	~125	Aromatic CH.
C5 (-Br)	~116	Shielded due to the heavy bromine atom.
C3	~115	Aromatic CH, ortho to the electron-donating -OBn group.
C8 (CH ₂)	~71	Aliphatic carbon attached to oxygen.

Mass Spectrometry Analysis: Fragmentation and Isotopic Signature


Mass spectrometry provides the molecular weight and crucial structural information through fragmentation analysis. For a molecule containing bromine, the isotopic pattern is a key diagnostic feature.

Expertise & Causality: The Fragmentation Pathway

Under Electron Ionization (EI), **2-(BenzylOxy)-5-bromobenzaldehyde** will ionize to form a molecular ion $[M]^{+\bullet}$. Due to the natural abundance of bromine isotopes (^{79}Br and ^{81}Br in an approximate 1:1 ratio), this molecular ion will appear as two peaks of nearly equal intensity at m/z 290 and 292.

The primary fragmentation pathways are predictable based on the stability of the resulting fragments:[7][8]

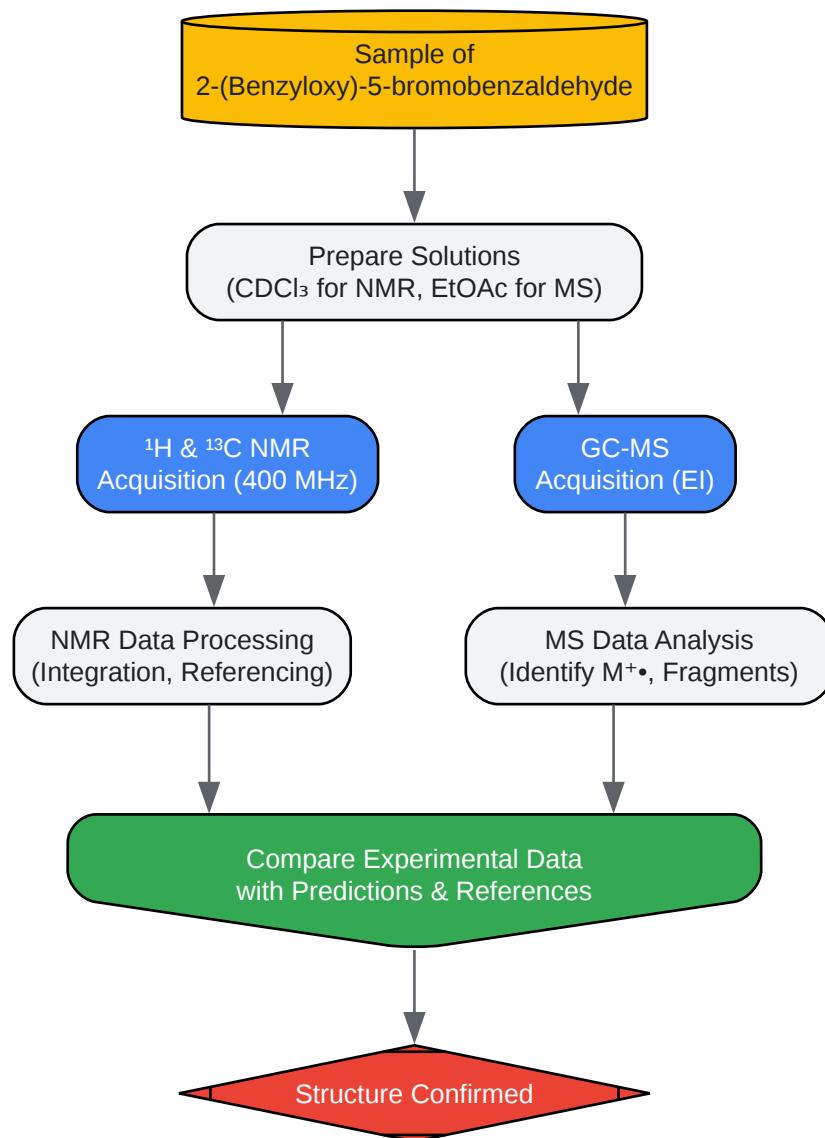
- **Benzylic Cleavage:** The most favorable fragmentation is the cleavage of the benzyl-oxygen bond to form the highly stable benzyl cation (which can rearrange to the tropyl cation) at m/z 91. This is often the base peak in the spectrum.
- **Loss of the Aldehyde Group:** Cleavage of the bond between the aromatic ring and the aldehyde group can lead to the loss of a CHO radical, resulting in an $[M-29]^{+}$ ion.
- **Alpha-Cleavage:** Loss of the hydrogen atom from the aldehyde can form a stable acylium ion, $[M-1]^{+}$.[9]

[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathways for **2-(BenzylOxy)-5-bromobenzaldehyde**.

Predicted Mass Spectrum Fragments

m/z (Mass/Charge)	Proposed Fragment Ion	Notes
290 / 292	$[\text{C}_{14}\text{H}_{11}\text{BrO}_2]^{+\bullet}$	Molecular Ion ($[\text{M}]^{+\bullet}$). The 1:1 isotopic pattern is definitive for one bromine atom.
289 / 291	$[\text{C}_{14}\text{H}_{10}\text{BrO}_2]^+$	$[\text{M}-\text{H}]^+$. Loss of the aldehydic hydrogen.[9]
273 / 275	$[\text{C}_{13}\text{H}_{10}\text{BrO}]^+$	$[\text{M}-\text{CHO}]^+$. Loss of the formyl radical.
91	$[\text{C}_7\text{H}_7]^+$	Base Peak. Tropylium ion from benzylic cleavage. Extremely stable.
77	$[\text{C}_6\text{H}_5]^+$	Phenyl cation, from fragmentation of the benzyl group.


Protocol for GC-MS Analysis

- Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the compound in a volatile solvent like ethyl acetate or dichloromethane.
- Instrumentation:
 - Gas Chromatograph (GC): Agilent 7890B or equivalent, coupled to a Mass Spectrometer.
 - Injector: Split/splitless injector at 250°C.
 - Column: HP-5ms (30 m x 0.25 mm, 0.25 μm) or similar non-polar column.
 - Carrier Gas: Helium at 1.0 mL/min.
- GC Oven Program:
 - Initial Temperature: 100°C, hold for 2 min.
 - Ramp: 20°C/min to 280°C.

- Final Hold: 5 min at 280°C.
- Mass Spectrometer (MS) Conditions:
 - Ionization Source: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 450.
 - Source Temperature: 230°C.
- Data Analysis: Identify the chromatographic peak for the compound and analyze the corresponding mass spectrum, paying close attention to the molecular ion isotopic pattern and the key fragment ions.[10]

Integrated Analytical Workflow

The true power of these techniques lies in their combined application. NMR confirms the specific arrangement of atoms (connectivity), while MS confirms the overall mass and provides complementary structural data through fragmentation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(BENZYLOXY)-5-BROMOBENZALDEHYDE | 121124-94-5 [chemicalbook.com]

- 2. 121124-94-5 Cas No. | 2-(BenzylOxy)-5-bromobenzaldehyde | Matrix Scientific [matrixscientific.com]
- 3. benchchem.com [benchchem.com]
- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Comparative Guide to the Spectroscopic Characterization of 2-(BenzylOxy)-5-bromobenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b055558#characterization-of-2-benzylOxy-5-bromobenzaldehyde-by-nmr-and-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com